3beta-Phenylacetoxytropane
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Overview
Description
3beta-Phenylacetoxytropane is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.3434 It is a tropane derivative, characterized by the presence of a phenylacetoxy group attached to the tropane skeleton
Preparation Methods
The synthesis of 3beta-Phenylacetoxytropane involves several steps, typically starting with the tropane skeleton. One common method involves the esterification of tropane with phenylacetic acid under specific reaction conditions. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3beta-Phenylacetoxytropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Scientific Research Applications
3beta-Phenylacetoxytropane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3beta-Phenylacetoxytropane involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and motor function .
Comparison with Similar Compounds
3beta-Phenylacetoxytropane can be compared with other tropane derivatives, such as 3alpha-Phenylacetoxytropane. While both compounds share a similar core structure, the position of the phenylacetoxy group differs, leading to variations in their chemical and biological properties. This compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological targets .
Similar compounds include:
3alpha-Phenylacetoxytropane: Differing in the stereochemistry of the phenylacetoxy group.
Cocaine: Another well-known tropane derivative with significant biological activity.
Scopolamine: A tropane alkaloid with medicinal uses, particularly in treating motion sickness.
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t13-,14+,15? |
InChI Key |
DCINQANYMBYYCH-YIONKMFJSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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